3-O-beta-D-Galactopyranosyl-D-arabinose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose typically involves the glycosylation of D-arabinose with a beta-D-galactopyranosyl donor. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the glycosylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using optimized glycosylation reactions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-O-beta-D-Galactopyranosyl-D-arabinose undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the arabinose moiety can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-O-beta-D-Galactopyranosyl-D-arabinose has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential against ailments such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 3-O-beta-D-Galactopyranosyl-D-arabinose involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to specific receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranose: Another disaccharide with similar structural features but different glycosidic linkage.
3-O-galactosylarabinose: A tautomer of 3-O-beta-D-Galactopyranosyl-D-arabinose.
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of both galactopyranosyl and arabinose moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(2S,3R,4R)-2,4,5-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2/t4-,5-,6-,7+,8+,9-,10+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTRCZJSZGZSTB-XGWBRSPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976008 | |
Record name | 3-O-Hexopyranosylpentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6057-48-3 | |
Record name | Galarose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6057-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Galactosylarabinose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006057483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Hexopyranosylpentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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